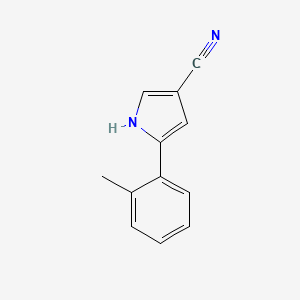

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile

Beschreibung

5-(2-Methylphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-3-carbonitrile derivative featuring a 2-methylphenyl substituent at the 5-position of the pyrrole ring.

Synthesis and Characterization:

describes the synthesis of structurally related pyrrole-3-carbonitriles via a one-pot multicomponent reaction. For instance, compounds like 1j (2-methyl-1-phenethyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile) and 1k (1-benzyl-2-methyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile) were synthesized using aldehydes, amines, and nitriles under optimized conditions . The IR spectra of these compounds show characteristic nitrile (ν~2217–2221 cm⁻¹) and hydroxyl (ν~3350–3411 cm⁻¹) stretches, consistent with the target compound’s functional groups .

Eigenschaften

Molekularformel |

C12H10N2 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C12H10N2/c1-9-4-2-3-5-11(9)12-6-10(7-13)8-14-12/h2-6,8,14H,1H3 |

InChI-Schlüssel |

MEABXDOTZCMLHV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=CC(=CN2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring.

-

Knoevenagel Condensation

Reagents: 2-methylbenzaldehyde, ethyl cyanoacetate, ammonium acetate

Conditions: Acetic acid as a solvent, reflux temperature

-

Cyclization

Reagents: Intermediate from the Knoevenagel condensation

Conditions: Heating to promote cyclization

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding pyrrole oxides.

Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid

Conditions: Mild to moderate temperatures

-

Reduction: : The nitrile group can be reduced to an amine.

Reagents: Reducing agents such as lithium aluminum hydride or hydrogen with a palladium catalyst

Conditions: Room temperature to moderate heating

-

Substitution: : Electrophilic substitution reactions can occur at the pyrrole ring.

Reagents: Electrophiles such as halogens or alkylating agents

Conditions: Varies depending on the electrophile

Major Products

Oxidation: Pyrrole oxides

Reduction: 5-(2-methylphenyl)-1H-pyrrole-3-amine

Substitution: Various substituted pyrrole derivatives

Wissenschaftliche Forschungsanwendungen

5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 5-(2-methylphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The nitrile stretching frequency remains consistent (~2217–2221 cm⁻¹) across analogs, confirming minimal electronic perturbation from aryl substituents .

- Fluorinated derivatives (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile) exhibit higher melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions .

Antiproliferative Activity

highlights pyrrole-3-carbonitriles with dual indole substituents (e.g., 5f–5j ) as potent antiproliferative agents. For example, 5f (2,4-di(indol-3-yl)-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) showed 70–87% yields and activity against cancer cell lines, attributed to the electron-withdrawing nitro group enhancing cellular uptake .

Progesterone Receptor Modulation

WAY-255348 (5-(7-fluoro-3,3-dimethylindol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile) demonstrates how substituent size modulates functionality: smaller groups (e.g., methyl) yield PR antagonists, while bulkier groups (e.g., spirocyclohexyl) produce agonists .

Pesticidal Activity

Chlorfenapyr (4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile) leverages bromine and trifluoromethyl groups for enhanced bioactivity against pests, showcasing the role of halogenation in agrochemical design .

Biologische Aktivität

5-(2-Methylphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This compound, characterized by a pyrrole ring substituted with a 2-methylphenyl group and a carbonitrile functional group, has shown promise in various therapeutic areas, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N2. Its structure includes a pyrrole ring, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the carbonitrile group enhances its potential as a bioactive agent.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C12H10N2 |

| Molecular Weight | 198.22 g/mol |

| Functional Groups | Pyrrole, Carbonitrile |

| Structural Features | Substituted phenyl group |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have demonstrated that derivatives of pyrrole can disrupt bacterial cell membranes or inhibit essential enzymatic functions, making them effective against various pathogens. For instance, one study highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Molecular docking studies suggest that it interacts with specific proteins involved in cancer cell proliferation. For example, it has been identified as a potent inhibitor of tubulin polymerization, which is crucial for cell division. In vitro studies have reported IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, indicating significant anti-proliferative activity.

Table 2: Biological Activity Summary

| Activity Type | Target | Mechanism of Action | IC50 Range (mM) |

|---|---|---|---|

| Antimicrobial | Bacterial Cells | Disruption of cell membranes | Low micromolar |

| Anticancer | Tumor Cells | Inhibition of tubulin polymerization | 0.08 - 12.07 |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Molecular Docking : Computational studies have revealed binding affinities to proteins associated with cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR).

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the phenyl substituent could enhance the antimicrobial potency.

Case Study 2: Anticancer Potential

In another investigation focusing on cancer treatment, researchers evaluated the compound's effects on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a notable decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 3: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | Contains a fluorine substituent | Enhanced lipophilicity |

| 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile | Features methoxy groups | Increased solubility |

| 5-(Phenyl)-1H-pyrrole-3-carbonitrile | Substituted with phenyl | Broader applicability in organic synthesis |

The methyl substitution pattern on the phenyl ring of this compound may influence its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.